N1-Methylcyclohexane-1,4-diamine

Beschreibung

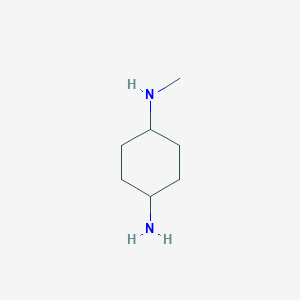

N1-Methylcyclohexane-1,4-diamine (CAS: 38362-02-6) is a cyclohexane-based diamine derivative with a methyl group substituted at the N1 position. Its molecular formula is C₇H₁₆N₂, and it has a molecular weight of 128.22 g/mol . The compound features a six-membered cyclohexane ring with two amine groups at the 1 and 4 positions, one of which is methylated. Key structural attributes include:

This compound is utilized as an organic building block in synthetic chemistry, particularly in the preparation of coordination complexes and pharmaceutical intermediates . It is sensitive to light and air, requiring storage in inert atmospheres at room temperature .

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-N-methylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLKGLNRMMXCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620390 | |

| Record name | N~1~-Methylcyclohexane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15803-59-5, 38362-02-6 | |

| Record name | N~1~-Methylcyclohexane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Methylcyclohexane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N1-Methylcyclohexane-1,4-diamine serves as a crucial intermediate in the synthesis of various biologically active compounds. Its amino groups facilitate numerous modifications, leading to the development of molecules with enhanced pharmacological properties.

Case Studies

-

Synthesis of Drug Candidates :

- Researchers have utilized this compound in synthesizing compounds targeting conditions such as cancer and bacterial infections. The compound's ability to form stable intermediates allows for the creation of complex drug architectures.

-

Bioactive Compound Development :

- The compound is instrumental in developing bioactive compounds that exhibit anti-inflammatory and antimicrobial activities. Its structural features enable the design of molecules that can interact effectively with biological targets.

Agrochemical Applications

In agrochemistry, this compound is employed in the synthesis of pesticides, herbicides, and fungicides. Its structural properties contribute to the formulation of agrochemicals that are both effective and environmentally friendly.

Application Highlights

-

Pesticide Formulation :

- The compound's reactivity allows for the modification of existing pesticide frameworks, enhancing their efficacy against a broader range of pests while minimizing ecological impact.

-

Herbicide Development :

- This compound has been used to develop novel herbicides that target specific weed species without harming crops.

Materials Science Applications

This compound is also valuable in materials science for synthesizing polymers and functional materials.

Key Uses

-

Polymer Synthesis :

- The compound acts as a building block for creating polyamides and other polymers with desirable mechanical properties. These materials are used in coatings, adhesives, and various industrial applications.

-

Dye Production :

- It is involved in synthesizing dyes that exhibit vibrant colors and stability under various environmental conditions.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis, bioactive compounds | Enhanced pharmacological properties |

| Agrochemicals | Pesticides, herbicides | Improved efficacy and environmental safety |

| Materials Science | Polymers, dyes | Tailored mechanical properties |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Key Observations :

- Methyl vs.

- Aromatic vs. Aliphatic Substituents : Benzyl or phenylcyclopropyl groups () enhance lipophilicity, making these derivatives more suitable for membrane-penetrating pharmaceuticals.

- Chlorine Substitution : The 2-chlorobenzyl group () introduces electronic effects (electron-withdrawing) that may influence binding affinity in host-guest systems.

Stereochemical and Isomeric Variations

Key Observations :

Vorbereitungsmethoden

Table 1: Summary of Alkylation Conditions

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | DMF | Sodium hydride | 40–60 °C | 70–90 |

| Dimethyl sulfate | THF | Potassium carbonate | 50–70 °C | 65–85 |

Reductive Amination

Another effective method for synthesizing this compound is reductive amination of cyclohexanone with ammonia followed by methylation.

Reagents : Cyclohexanone, ammonia (or ammonium chloride), and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Conditions : The reaction typically occurs under mild conditions with controlled temperature to favor the formation of the amine product.

Table 2: Summary of Reductive Amination Conditions

| Reagent | Reducing Agent | Temperature | Yield (%) |

|---|---|---|---|

| Cyclohexanone | Sodium borohydride | Room Temp | 75–90 |

| Cyclohexanone | Lithium aluminum hydride | 0–5 °C | 80–95 |

High-Pressure Synthesis

Recent advancements have introduced high-pressure synthesis methods that enhance yield and reduce reaction times.

Table 3: High-Pressure Synthesis Parameters

| Reactant | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanediol + Ammonia | 10–15 | 220–250 | 12 | ~93 |

The preparation of this compound can be effectively achieved through various synthetic routes including alkylation, reductive amination, and high-pressure synthesis. Each method presents unique advantages regarding yield and efficiency. Continuing research into optimizing these processes will further enhance the utility of this compound in scientific and industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N1-Methylcyclohexane-1,4-diamine with high enantiomeric purity, and how can reaction conditions be optimized?

- Methodology : Catalytic hydrogenation of cyclohexene derivatives using palladium or nickel catalysts under controlled pressure (5–10 bar) and temperature (80–120°C) is a common approach. Key considerations include:

- Catalyst selection (e.g., Pd/C for high selectivity) .

- Solvent choice (e.g., methanol or ethanol to enhance solubility and reduce side reactions).

- pH control (neutral to slightly acidic conditions) to prevent amine oxidation .

Q. How can spectroscopic and crystallographic techniques validate the structural configuration of this compound?

- NMR/IR Analysis :

- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexane protons), δ 2.1–2.3 ppm (N-methyl group), and δ 1.4–1.6 ppm (amine protons) confirm backbone structure .

- IR : Stretching frequencies at 3300–3400 cm⁻¹ (N-H) and 2850–2950 cm⁻¹ (C-H) validate functional groups .

Q. What storage and handling protocols are critical for maintaining the stability of this compound in laboratory settings?

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis. Degradation products (e.g., cyclohexanol) can be monitored via HPLC .

Advanced Research Questions

Q. How does the methyl substituent in this compound influence its coordination chemistry in transition-metal complexes?

- Steric Effects : The methyl group reduces ligand flexibility, favoring octahedral geometries in Fe(II) or Cu(II) complexes. Compare with non-methylated analogs using UV-Vis and magnetic susceptibility measurements .

- Electronic Effects : Enhanced electron density at the amine site improves binding affinity for soft Lewis acids (e.g., Pd²⁺). DFT calculations (B3LYP/6-31G*) can quantify charge distribution .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT/Molecular Dynamics :

- Calculate activation energies for SN2 pathways using Gaussian09.

- Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .

- Example : Methyl substitution increases activation energy by 10–15 kJ/mol compared to unsubstituted analogs due to steric hindrance .

Q. How can advanced chromatographic methods resolve degradation pathways of this compound under oxidative stress?

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate degradation products (e.g., N-methylcyclohexanol). MS/MS fragmentation (m/z 142 → 124) confirms amine oxidation .

- GC-MS : Derivatize with BSTFA to enhance volatility. Detect trace impurities (e.g., <0.1% cyclohexene) .

Q. What comparative structural analysis distinguishes this compound from its phenyl-substituted analogs in biological assays?

- Biological Activity : Test against Gram-negative bacteria (e.g., E. coli) via MIC assays. Methyl substitution reduces membrane permeability compared to phenyl groups (MIC increase from 8 µg/mL to 32 µg/mL) .

- Structural Comparison :

| Property | N1-Methyl Derivative | N1-Phenyl Derivative |

|---|---|---|

| LogP | 1.2 | 2.8 |

| H-bond Donors | 2 | 2 |

| MIC (E. coli) | 32 µg/mL | 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.